5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Overview
Description
5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine, also known as tert-Butyl 1-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, is a chemical compound with diverse research applications . This intriguing material holds potential in scientific studies, offering unique properties that can be harnessed for various purposes.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . Samala and coworkers have reported the synthesis and evaluation of the bioactivity of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives against M. tuberculosis (MTB) pantothenate synthetase Trypanosoma .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H21N3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its structure, chemical names, and classification .Scientific Research Applications
Structural Analysis and Tautomerism
Studies have determined the structures of compounds closely related to 5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine, using detailed NMR analysis and theoretical calculations. The investigations highlighted the existence of tautomeric forms and provided insights into the structural dynamics of these compounds, which are valuable for understanding their chemical behavior and potential applications in fields like material science or pharmacology (Radinov et al., 1987).
Synthesis and Reactivity
A variety of synthesis methods have been explored for compounds structurally similar to this compound. These methods showcase the reactivity of such compounds and open pathways for creating derivatives with potential application in medicinal chemistry and material science. Notably, some compounds exhibit antiproliferative activity against cancer cell lines, suggesting potential utility in cancer research and drug development (Yakovenko et al., 2019), (Razmienė et al., 2021).
Optical and Electronic Properties
The derivatives of pyrazolo[4,3-c]pyridine have been studied for their optical and electronic properties, making them candidates for applications in optoelectronic devices. The thermal stability and the crystalline nature of these compounds, along with their bandgap energies, suggest their potential utility in the development of electronic devices like diodes and sensors (El-Menyawy et al., 2019).
Ligand Behavior and Coordination Chemistry
Some pyrazolo[4,3-c]pyridine derivatives have been explored for their ligand behavior, exhibiting unique coordination patterns with metal atoms. This property can be crucial for designing novel coordination compounds with specific magnetic, electronic, or catalytic properties, important in materials science and catalysis (Lee et al., 2011).
properties
IUPAC Name |
tert-butyl 1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-15-13(12-19)11-18-20(15)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHUJTGYNNZGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672010 | |
Record name | tert-Butyl 1-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1075729-08-6 | |
Record name | tert-Butyl 1-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.